Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-
Description
This compound is an azo dye derivative characterized by a benzenesulfonic acid backbone with two azo (-N=N-) linkages. The structure includes a chloroazo group (-N=N-Cl) at the 4-position, a methoxy (-OCH₃) group at the 5-position, and a methyl (-CH₃) substituent at the 2-position of the phenyl ring. Azo compounds like this are widely used in industrial dyes due to their vibrant colors and stability .
Key properties inferred from structurally similar compounds include:
- Water solubility: Common in sulfonic acid derivatives due to the polar sulfonate group .
- Thermal stability: Azo bonds generally exhibit moderate stability under standard conditions but may degrade under UV exposure .
- Chromophoric strength: The conjugated azo linkages contribute to strong absorbance in the visible spectrum, making it suitable for dye applications .
Properties
CAS No. |
67906-54-1 |
|---|---|
Molecular Formula |
C14H13ClN4O4S |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-[[4-(chlorodiazenyl)-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H13ClN4O4S/c1-9-7-13(18-19-15)14(23-2)8-12(9)17-16-10-3-5-11(6-4-10)24(20,21)22/h3-8H,1-2H3,(H,20,21,22) |
InChI Key |
AZPGMBMWDRHSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- typically involves a multi-step process. The initial step often includes the diazotization of 4-chloroaniline, followed by coupling with 5-methoxy-2-methylphenol. The resulting intermediate is then subjected to sulfonation using concentrated sulfuric acid to introduce the benzenesulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large reactors for diazotization and coupling reactions, followed by sulfonation in continuous flow systems. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic marker.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- involves its interaction with molecular targets through its sulfonic acid and azo groups. The sulfonic acid group enhances the compound’s solubility in water, while the azo group can undergo redox reactions, making it useful in various applications. The compound’s vibrant color is due to the extended conjugation of the azo group, which absorbs visible light.
Comparison with Similar Compounds
Key Observations :
- Compared to stilbene-based disulfonic acids (e.g., ), the target compound lacks a rigid backbone, which may reduce photostability but improve solubility .
Physicochemical Properties
Notes:
- The target compound’s absorbance in the visible spectrum aligns with its role as a dye, whereas Sulisobenzone functions as a UV filter .
- Stilbene derivatives exhibit broader conjugation, leading to longer-wavelength absorbance but lower thermal stability .
Research Findings and Data Gaps
- Tautomerism : highlights tautomeric behavior in azo-linked benzenesulfonic acids, which could influence the target compound’s reactivity and spectral properties.
- Synthesis Optimization: No direct data on the target compound’s synthesis, but and suggest multi-step routes involving diazotization and sulfonation.
Biological Activity
Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- (CAS Number: 67906-54-1) is a complex organic compound with significant potential in various biological applications due to its unique structural characteristics. The compound features a benzenesulfonic acid group linked to an azo group, contributing to its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13ClN4O4S
- Molecular Weight : 368.79 g/mol
- LogP : 3.12
These properties indicate that the compound is moderately lipophilic, which may influence its bioavailability and interaction with biological membranes.
The biological activity of benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- is primarily attributed to its azo and sulfonic acid functional groups. These groups facilitate various interactions with biological macromolecules, including proteins and nucleic acids.
Key Mechanisms:
- Azo Group Reactivity : The azo group can undergo reduction reactions, leading to the formation of amines that may interact with cellular components.
- Sulfonic Acid Group : This group enhances solubility in aqueous environments, promoting interaction with polar biological molecules.
Biological Activity
Research has indicated several areas where benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]- demonstrates biological activity:
Antimicrobial Properties
Studies have shown that azo compounds can exhibit antimicrobial activities. For instance, the compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Salmonella typhimurium | 12 |
These results suggest potential applications in developing antimicrobial agents.
Cytotoxicity Studies
Cytotoxic effects have been assessed using various cell lines. The compound's ability to induce apoptosis in cancer cells has been explored:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings indicate that the compound may serve as a lead for anticancer drug development.
Case Studies
Several studies have investigated the pharmacokinetics and metabolic pathways associated with benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-.
- Study on Metabolism : A study involving Wistar rats demonstrated that after administration, metabolites were identified using HPLC-MS/MS techniques. Key metabolites included N-hydroxy derivatives which were found in urine samples, indicating biotransformation pathways that could affect the compound's efficacy and toxicity .
- Antimicrobial Efficacy Study : In vitro studies showed that the compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzenesulfonic acid derivatives with azo groups?
- Methodology : Synthesis typically involves diazotization of aromatic amines followed by coupling with electron-rich aromatic systems (e.g., phenols or amines). For example, diazotized 4-amino-5-chloro-2-methoxybenzoic acid derivatives can react with triazole thiols to form triazolothiadiazines . Critical parameters include pH control (acidic for diazotization, alkaline for coupling) and temperature (0–5°C for diazotization, ambient for coupling). Post-synthesis purification often employs recrystallization or column chromatography .
Q. How is the structural characterization of such compounds performed?
- Methodology : Use spectroscopic techniques:
- NMR : Identifies tautomeric forms (e.g., distinguishing between azo and hydrazone tautomers via proton shifts, as seen in δ 8.95–10.42 ppm for N–H groups) .
- HPLC/MS : Confirms molecular weight and purity (>98%) .
- FT-IR : Detects functional groups (e.g., sulfonate S=O stretches at 1180–1200 cm⁻¹) .
Q. What factors influence the solubility and stability of these compounds?
- Methodology :
- Solubility : Enhanced by sulfonate groups and sodium salt formation, tested via pH-dependent solubility assays (e.g., in water, DMSO) .
- Stability : Azo groups degrade under UV light or strong oxidants. Stability studies use accelerated degradation tests (e.g., exposure to H₂O₂ or KMnO₄) and monitor via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can contradictions in reaction mechanisms (e.g., unexpected tautomer formation) be resolved?
- Methodology :
- Case Study : Azo coupling of 4-iminothiazolidin-2-one with sulfanilic acid unexpectedly yielded hydrazine tautomers instead of azo derivatives. Resolution involved ¹H/¹³C NMR and computational modeling (DFT) to map tautomeric equilibria .
- General Approach : Combine spectroscopic data with kinetic studies (e.g., pH-rate profiling) to identify dominant pathways .
Q. What are the interactions of these compounds with biological systems, and how are they studied?
- Methodology :
- Covalent Binding : Azo groups form covalent bonds with nucleophilic residues (e.g., cysteine) in proteins. Assayed via LC-MS/MS after incubating compounds with serum albumin .
- Anticancer Activity : Derivatives like 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide were screened against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values correlated with substituent electronegativity .
Q. How can computational modeling optimize the design of novel derivatives?
- Methodology :
- Docking Studies : Predict binding affinity to targets (e.g., cyclooxygenase-2) using software like AutoDock. Validate with in vitro enzyme inhibition assays .
- QSAR Models : Relate substituent effects (e.g., –OCH₃ vs. –Cl) to bioactivity using regression analysis of logP and Hammett constants .
Q. What strategies assess the toxicity and environmental impact of these compounds?
- Methodology :
- Ames Test : Screen for mutagenicity using Salmonella strains (e.g., TA98) .
- Ecotoxicity : Evaluate aquatic toxicity via Daphnia magna acute exposure assays (LC₅₀) .
Q. How do structural modifications alter properties compared to analogs?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
